molecular formula C18H14N4O8 B11440666 (3E)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-6,7-dinitro-3,4-dihydroquinoxalin-2(1H)-one

(3E)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-6,7-dinitro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11440666
M. Wt: 414.3 g/mol
InChI Key: HRVJEOHYENKNEQ-PXNMLYILSA-N
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Description

(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with dimethoxyphenyl and dinitro groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethoxyphenyl and dinitro groups, along with the quinoxaline core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N4O8

Molecular Weight

414.3 g/mol

IUPAC Name

3-[(Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyethenyl]-6,7-dinitro-1H-quinoxalin-2-one

InChI

InChI=1S/C18H14N4O8/c1-29-9-3-4-10(17(5-9)30-2)16(23)8-13-18(24)20-12-7-15(22(27)28)14(21(25)26)6-11(12)19-13/h3-8,23H,1-2H3,(H,20,24)/b16-8-

InChI Key

HRVJEOHYENKNEQ-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=C/C2=NC3=CC(=C(C=C3NC2=O)[N+](=O)[O-])[N+](=O)[O-])/O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=CC2=NC3=CC(=C(C=C3NC2=O)[N+](=O)[O-])[N+](=O)[O-])O)OC

Origin of Product

United States

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